molecular formula C10H12N2O5 B8136964 Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate

Cat. No.: B8136964
M. Wt: 240.21 g/mol
InChI Key: YIRXEGUDDPQTBF-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is a chemical compound with a complex molecular structure. It is characterized by the presence of a methoxy group, a methylamino group, and a nitro group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methoxy-4-nitrobenzoic acid as the starting material.

  • Nitration: The nitration of 3-methoxybenzoic acid is performed using nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

  • Amination: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

  • Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate to form the methylamino group.

  • Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst to produce the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.

  • Reduction: The nitro group can be reduced to an amine group under specific conditions.

  • Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

  • Substitution: Methyl iodide, dimethyl sulfate.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Alkylated derivatives, esters.

Scientific Research Applications

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with biological molecules, leading to the formation of reactive intermediates.

  • Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • Methyl 3-methoxy-4-nitrobenzoate: Lacks the methylamino group.

  • Methyl 3-methoxy-4-(methylamino)benzoate: Lacks the nitro group.

  • Methyl 3-methoxy-5-nitrobenzoate: Different position of the nitro group.

Uniqueness: Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is unique due to the combination of methoxy, methylamino, and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-11-9-7(12(14)15)4-6(10(13)17-3)5-8(9)16-2/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRXEGUDDPQTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-chloro-3-methoxy-5-nitrobenzoate (available from, for example, Apollo Scientific Ltd) (14 g, 57.0 mmol) was dissolved in N,N-dimethylformamide (DMF) (140 mL) and cooled to ˜0° C. in an ice/water bath. Methanamine (2M in THF) (114 mL, 228 mmol) was added dropwise with vigorous stirring using a dropping funnel and the mixture was flushed with nitrogen and heated at 80° C. for 3 hr. The mixture was allowed to cool to room temperature over the weekend. The reaction mixture was diluted with water (500 mL), and filtered under vacuum to give the title compound as an orange solid (13.69 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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